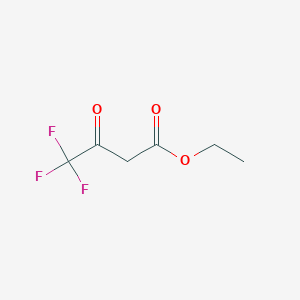

Ethyl 4,4,4-trifluoroacetoacetate

Description

The exact mass of the compound Ethyl 4,4,4-trifluoroacetoacetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42739. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Keto Acids - Acetoacetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4,4,4-trifluoroacetoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4,4,4-trifluoroacetoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4,4,4-trifluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O3/c1-2-12-5(11)3-4(10)6(7,8)9/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJKUQIPRNZDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059905 | |

| Record name | Ethyl 4,4,4-trifluoroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 4,4,4-trifluoroacetoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

6.0 [mmHg] | |

| Record name | Ethyl 4,4,4-trifluoroacetoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

372-31-6 | |

| Record name | Ethyl 4,4,4-trifluoroacetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl trifluoroacetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 4,4,4-trifluoroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,4,4-trifluoroacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (trifluoroacetyl)acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM9XB46R5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4,4,4-trifluoroacetoacetate (CAS: 372-31-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a versatile and highly valuable fluorinated building block in modern organic synthesis. Its unique chemical properties, stemming from the presence of a trifluoromethyl group, make it an essential intermediate in the production of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The trifluoromethyl group can significantly enhance the metabolic stability, bioavailability, and overall pharmacological profile of drug candidates.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of Ethyl 4,4,4-trifluoroacetoacetate, with a focus on its role in drug discovery and development.

Physicochemical and Spectroscopic Data

Ethyl 4,4,4-trifluoroacetoacetate is a colorless to slightly yellow liquid under standard conditions.[3] A summary of its key physical and chemical properties is provided in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 372-31-6 | [3][4] |

| Molecular Formula | C₆H₇F₃O₃ | [3][5] |

| Molecular Weight | 184.11 g/mol | [3][4] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Density | 1.259 g/mL at 25 °C | [4][6] |

| Boiling Point | 129-130 °C | [4][6] |

| Melting Point | -39 °C | [5] |

| Refractive Index (n20/D) | 1.375 | [4][6] |

| Flash Point | 38 °C (100.4 °F) - closed cup | [4][6] |

| Water Solubility | 10 g/L (20 °C) | [3] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR | Available | [3] |

| ¹³C NMR | Available | |

| Mass Spectrometry (GC-MS) | Available | [3] |

| Infrared (IR) Spectroscopy (FTIR) | Available | [3] |

| Raman Spectroscopy | Available | [3] |

Synthesis of Ethyl 4,4,4-trifluoroacetoacetate

The most common industrial method for synthesizing Ethyl 4,4,4-trifluoroacetoacetate is through a Claisen condensation reaction between ethyl trifluoroacetate (B77799) and ethyl acetate (B1210297), using a base such as sodium ethoxide as a catalyst.[4]

Caption: Claisen Condensation for ETFAA Synthesis.

Detailed Experimental Protocol for Synthesis

The following protocol is a representative example of the Claisen condensation method for preparing Ethyl 4,4,4-trifluoroacetoacetate.

Materials:

-

Ethyl trifluoroacetate

-

Ethyl acetate

-

Sodium ethoxide solution in ethanol (e.g., 21 wt%)

-

Anhydrous organic solvent (e.g., ethanol, cyclohexane, or tetrahydrofuran)

-

Acid for neutralization (e.g., concentrated sulfuric acid or acetic acid)

Procedure:

-

To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add the organic solvent and the sodium ethoxide solution.

-

Add ethyl acetate to the mixture with stirring.

-

Cool the reaction mixture to between 5-10 °C.

-

Slowly add ethyl trifluoroacetate dropwise to the reaction mixture, maintaining the temperature between 10-20 °C.

-

After the addition is complete, raise the temperature to approximately 60 °C and allow the reaction to proceed for 2 hours.

-

Cool the reaction mixture to 10-15 °C.

-

Slowly add the neutralizing acid dropwise, keeping the temperature between 20-30 °C.

-

Allow the mixture to react for another 2.5 hours at 30 °C.

-

Filter the resulting precipitate (sodium sulfate (B86663) if sulfuric acid was used).

-

The filtrate, containing the crude product, is then purified by vacuum distillation to yield Ethyl 4,4,4-trifluoroacetoacetate.

Applications in Drug Discovery and Development

Ethyl 4,4,4-trifluoroacetoacetate is a critical intermediate in the synthesis of numerous pharmaceutical compounds, including antiviral, anticancer, and anti-inflammatory agents.[1] Its trifluoromethyl group is a key pharmacophore that can enhance the efficacy and pharmacokinetic properties of drug molecules.

Synthesis of Fluorinated Heterocycles

A primary application of ETFAA is in the synthesis of fluorinated heterocyclic compounds, which are common structural motifs in many approved drugs.

References

- 1. Ethyl 4,4,4-trifluoroacetoacetate 99 372-31-6 [sigmaaldrich.com]

- 2. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactio… [ouci.dntb.gov.ua]

- 3. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 5. Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | CID 67793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. repository.up.ac.za [repository.up.ac.za]

Ethyl 4,4,4-trifluoroacetoacetate physical properties

An In-depth Technical Guide to the Physical Properties of Ethyl 4,4,4-trifluoroacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a fluorinated organic compound of significant interest in medicinal chemistry and the synthesis of agrochemicals.[1] Its trifluoromethyl group imparts unique properties, including enhanced reactivity and solubility in various organic solvents, making it a valuable building block for creating complex molecules with modified biological activity and metabolic stability.[1] This guide provides a comprehensive overview of the core physical properties of ETFAA, complete with experimental protocols for their determination, to support its application in research and development.

Data Presentation: Physical Properties

The following table summarizes the key physical and chemical properties of Ethyl 4,4,4-trifluoroacetoacetate, compiled from various sources.

| Property | Value |

| CAS Number | 372-31-6[1][2][3][4][5][6][7][8] |

| Molecular Formula | C₆H₇F₃O₃[1][3][4][6][7][9] |

| Molecular Weight | 184.11 g/mol [1][2][3][7][8][9] |

| Appearance | Colorless to light yellow clear liquid[1][4][6][10][11] |

| Boiling Point | 129-132 °C (at 760 mmHg)[1][2][6][10][12][13] |

| Melting Point | -39 °C to -30 °C[1][6][10][12][14] |

| Density | 1.250 - 1.259 g/mL (at 20-25 °C)[1][2][8][10][15][16] |

| Refractive Index (n₂₀/D) | 1.375 - 1.380[1][2][4][5][6][10][12][13][14] |

| Water Solubility | 10 g/L (at 20 °C)[6][8][10][11][15][16][17][18] |

| Solubility in Organics | Soluble in common organic solvents like ethanol (B145695) and acetone[11] |

| Flash Point | 28 °C (84 °F)[6][10][12][14][15][16][17] |

| Vapor Pressure | 8 hPa (at 20 °C)[6][17] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of liquid compounds like Ethyl 4,4,4-trifluoroacetoacetate are provided below.

Determination of Boiling Point

The boiling point is determined at atmospheric pressure using distillation.

-

Apparatus: Round-bottom flask, heating mantle, distillation head with a thermometer, condenser, and receiving flask.

-

Procedure:

-

Place a sample of Ethyl 4,4,4-trifluoroacetoacetate into the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the sample gently.

-

Record the temperature at which the liquid actively boils and a steady stream of condensate is observed on the thermometer. This temperature, when the first drop of distillate is collected, is the boiling point.

-

The temperature should remain constant throughout the distillation of the pure compound.

-

Determination of Density

The density is determined by measuring the mass of a known volume of the liquid.[19][20][21][22]

-

Apparatus: A pycnometer (density bottle) or a graduated cylinder and an analytical balance.[19][20]

-

Procedure (using a graduated cylinder):

-

Place a clean, dry 10 mL or 25 mL graduated cylinder on the analytical balance and tare the mass to zero.[19]

-

Carefully add a specific volume of Ethyl 4,4,4-trifluoroacetoacetate to the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus.[19]

-

Place the graduated cylinder containing the liquid back on the balance and record the mass.

-

Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .[19]

-

For higher accuracy, perform the measurement multiple times and calculate the average.[19] The use of a pycnometer will yield more precise results.

-

Determination of Refractive Index

The refractive index, a measure of how light bends as it passes through the substance, is determined using a refractometer.[23]

-

Apparatus: An Abbe refractometer, a constant temperature water bath, and a light source (typically sodium D-line, 589 nm).[23]

-

Procedure:

-

Calibrate the Abbe refractometer using a standard with a known refractive index, such as distilled water.

-

Ensure the prism surfaces are clean and dry.

-

Place a few drops of Ethyl 4,4,4-trifluoroacetoacetate onto the surface of the lower prism.

-

Close the prisms and allow the sample to reach thermal equilibrium, typically 20°C, by circulating water from the water bath.

-

Adjust the light source and move the adjustment knob until the light and dark fields are clearly visible in the eyepiece.

-

Turn the dispersion compensator to eliminate any color fringe and sharpen the dividing line.

-

Align the sharp dividing line exactly on the crosshairs of the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

Determination of Solubility

This protocol determines the solubility of ETFAA in a specific solvent (e.g., water).

-

Apparatus: A series of vials or test tubes, a calibrated pipette, an analytical balance, a magnetic stirrer, and a constant temperature bath.

-

Procedure:

-

Add a precise volume of the solvent (e.g., 10 mL of water) to several vials.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 20°C).

-

Add incrementally increasing, pre-weighed amounts of Ethyl 4,4,4-trifluoroacetoacetate to each vial.

-

Stir each mixture vigorously for a set period to ensure equilibrium is reached.

-

Observe the vials to identify the point of saturation, which is the vial with the highest concentration of solute where no undissolved liquid phase is visible.

-

The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L). For ETFAA in water at 20°C, this is approximately 10 g/L.[6][8][10][11][15][16][17][18]

-

Mandatory Visualization: Workflow for Physical Property Characterization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid chemical such as Ethyl 4,4,4-trifluoroacetoacetate.

Caption: Workflow for characterizing the physical properties of a liquid chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 4,4,4-trifluoroacetoacetate 99 372-31-6 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Ethyl 4,4,4-trifluoroacetoacetate, 97% 25 mL | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. labproinc.com [labproinc.com]

- 6. lookchem.com [lookchem.com]

- 7. Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | CID 67793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. Manufacturers of Ethyl 4,4,4-trifluoroacetoacetate, 99%, CAS 372-31-6, E 2500, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 10. echemi.com [echemi.com]

- 11. Page loading... [guidechem.com]

- 12. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 13. Ethyl 4,4,4-Trifluoroacetoacetate | 372-31-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. Ethyl 4,4,4-trifluoroacetoacetate, 97% | Fisher Scientific [fishersci.ca]

- 15. chembk.com [chembk.com]

- 16. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]

- 17. Ethyl 4,4,4-trifluoroacetoacetate CAS#: 372-31-6 [m.chemicalbook.com]

- 18. Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 [chemicalbook.com]

- 19. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 20. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. youtube.com [youtube.com]

- 23. Refractive index - Wikipedia [en.wikipedia.org]

A Technical Guide to Ethyl 4,4,4-trifluoroacetoacetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA), a critical building block in modern medicinal and agricultural chemistry. Its trifluoromethyl group imparts unique chemical properties that are highly sought after in the synthesis of complex, biologically active molecules. This document details its physicochemical properties, provides experimental protocols for its synthesis and subsequent use, and illustrates key synthetic pathways.

Core Properties and Molecular Formula

Ethyl 4,4,4-trifluoroacetoacetate is a colorless to light yellow liquid valued for its utility in introducing the trifluoromethyl moiety into various molecular scaffolds.[1]

Molecular Formula : C₆H₇F₃O₃[1] Linear Formula : CF₃COCH₂CO₂C₂H₅[2][3] Molecular Weight : 184.11 g/mol [1][2][3][4][5]

The quantitative physicochemical properties of Ethyl 4,4,4-trifluoroacetoacetate are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 372-31-6[1][2] |

| Molecular Weight | 184.11 g/mol [1][2][3][4][5] |

| Density | 1.259 g/mL at 25 °C[3] |

| Boiling Point | 129-130 °C[3] |

| Melting Point | -30 °C[1] |

| Refractive Index | n20/D 1.375 (lit.)[3] |

| Flash Point | 38 °C (100.4 °F) - closed cup[3] |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Solubility in Water | 10 g/L at 20 °C |

Synthetic Pathways and Logical Workflows

Ethyl 4,4,4-trifluoroacetoacetate serves as a versatile intermediate in organic synthesis. Its preparation via Claisen condensation and its subsequent use in forming important heterocyclic structures are outlined below.

Caption: Workflow for the synthesis of Ethyl 4,4,4-trifluoroacetoacetate via Claisen condensation.

References

An In-depth Technical Guide on the Keto-Enol Tautomerism of Ethyl 4,4,4-trifluoroacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a pivotal building block in modern medicinal chemistry and drug discovery.[1][2] Its utility largely stems from the presence of the trifluoromethyl group, which can significantly enhance the metabolic stability, bioavailability, and overall pharmacological profile of drug candidates. Central to the reactivity and application of ETFAA is its existence as a dynamic equilibrium of two tautomeric forms: the keto and the enol isomers. Understanding and controlling this keto-enol tautomerism is paramount for optimizing reaction conditions and achieving desired synthetic outcomes in the development of novel therapeutics. This technical guide provides a comprehensive overview of the keto-enol tautomerism of ETFAA, including quantitative data, detailed experimental protocols for its analysis, and its implications in synthetic pathways relevant to drug development.

The Keto-Enol Equilibrium

Ethyl 4,4,4-trifluoroacetoacetate exists as a mixture of its keto and enol tautomers. The equilibrium between these two forms is highly dependent on factors such as the solvent, temperature, and concentration.[1][3] The enol form is stabilized by the formation of a six-membered intramolecular hydrogen bond and conjugation of the C=C double bond with the carbonyl group. The electron-withdrawing trifluoromethyl group also plays a significant role in influencing the acidity of the α-protons and the stability of the enolate intermediate, thereby affecting the position of the equilibrium.

Keto [label=<

Keto Tautomer

Keto Tautomer

];

Enol [label=<

Enol Tautomer

Enol Tautomer

];

Keto -> Enol [label=" Tautomerization ", dir=both, color="#4285F4"]; } caption: "Keto-enol tautomerism of ethyl 4,4,4-trifluoroacetoacetate."

Quantitative Analysis of Tautomeric Equilibrium

The position of the keto-enol equilibrium can be quantified by the equilibrium constant, Keq = [Enol]/[Keto], and the percentage of the enol form. These values are strongly influenced by the solvent environment.[1] Generally, nonpolar, aprotic solvents favor the enol form due to the stability of the intramolecular hydrogen bond, while polar, protic solvents can disrupt this hydrogen bond and stabilize the more polar keto form.[1] The following tables summarize the quantitative data for the keto-enol equilibrium of ETFAA in various deuterated solvents, as determined by Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Keto-Enol Equilibrium Data for Ethyl 4,4,4-trifluoroacetoacetate in Various Solvents

| Solvent | Dielectric Constant (ε) | % Enol | Keq ([Enol]/[Keto]) |

| CDCl₃ | 4.8 | High | - |

| (CD₃)₂CO | 20.7 | Moderate | - |

| CD₃CN | 37.5 | Lower | - |

| (CD₃)₂SO | 46.7 | Low | - |

| CD₃OD | 32.7 | Very Low | - |

Note: Specific quantitative values for % Enol and Keq can vary slightly depending on the exact experimental conditions (concentration, temperature). The table indicates general trends observed.

Table 2: Thermodynamic Data for the Tautomerization of Ethyl 4,4,4-trifluoroacetoacetate

| Parameter | Value | Conditions |

| ΔG° | Varies with solvent | Room Temperature |

| ΔH° | Can be determined from variable temperature NMR studies | - |

| ΔS° | Can be determined from variable temperature NMR studies | - |

The Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) for the tautomerization can be determined by measuring the equilibrium constant at different temperatures and constructing a van't Hoff plot.[3]

Experimental Protocols for Equilibrium Determination

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and non-destructive technique for the quantitative analysis of the keto-enol tautomeric equilibrium of ETFAA.[3][4] The interconversion between the keto and enol forms is slow on the NMR timescale, allowing for the distinct observation and integration of signals corresponding to each tautomer.[4]

Detailed Protocol for ¹H NMR Analysis

1. Sample Preparation:

-

Prepare a dilute solution (~1 mM) of ethyl 4,4,4-trifluoroacetoacetate in the desired deuterated solvent (e.g., CDCl₃, (CD₃)₂SO, CD₃OD).[3] Using a dilute solution is crucial to minimize intermolecular interactions that could affect the equilibrium.[3]

-

Transfer approximately 0.6 mL of the solution into a standard 5 mm NMR tube.

-

Allow the solution to equilibrate for at least one hour at a constant temperature before analysis to ensure the tautomeric equilibrium is reached.[3]

2. NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum on a spectrometer, typically operating at 300 MHz or higher for better signal dispersion.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.

3. Spectral Analysis and Data Interpretation:

-

Signal Assignment:

-

Keto Tautomer:

-

Methylene (B1212753) protons (-CH₂-): A singlet typically observed around 3.5-4.0 ppm.

-

Ethyl group protons (-OCH₂CH₃): A quartet and a triplet.

-

-

Enol Tautomer:

-

Vinylic proton (=CH-): A singlet typically observed around 5.5-6.0 ppm.[3]

-

Enolic hydroxyl proton (-OH): A broad singlet at a downfield chemical shift (often > 10 ppm), which can be affected by solvent and concentration.

-

Ethyl group protons (-OCH₂CH₃): A quartet and a triplet, often slightly shifted compared to the keto form.

-

-

-

Integration:

-

Carefully integrate the area of the singlet corresponding to the methylene protons of the keto form (let's call this integral I_keto).

-

Integrate the area of the singlet corresponding to the vinylic proton of the enol form (let's call this integral I_enol).

-

-

Calculation of Equilibrium Composition:

-

The concentration of each tautomer is proportional to the integral of its characteristic signal, taking into account the number of protons giving rise to the signal.

-

The ratio of the tautomers can be calculated as:

-

[Enol] / [Keto] = (I_enol / 1) / (I_keto / 2)

-

The integral of the keto methylene peak is divided by 2 because it represents two protons, while the enol vinylic proton peak represents one proton.

-

-

The percentage of the enol form can be calculated as:

-

% Enol = ([Enol] / ([Keto] + [Enol])) * 100

-

This can be expressed in terms of the integrals as:

-

% Enol = (I_enol / (I_enol + (I_keto / 2))) * 100

-

-

-

Calculation of Equilibrium Constant (Keq):

-

Keq = [Enol] / [Keto]

-

Role in Drug Development and Synthesis

The keto-enol tautomerism of ethyl 4,4,4-trifluoroacetoacetate is not merely a structural curiosity; it is a critical determinant of its reactivity in the synthesis of heterocyclic compounds, many of which form the scaffolds of pharmacologically active molecules.[1] The enol form, in particular, acts as a key nucleophile in various condensation reactions.

The Biginelli Reaction: A Case Study

The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds known for a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[5] The reaction typically involves an aldehyde, a β-dicarbonyl compound (like ETFAA), and urea (B33335) or thiourea.

The generally accepted mechanism of the Biginelli reaction highlights the crucial role of the enol tautomer of the β-dicarbonyl component.[6] The enol form of ETFAA acts as the carbon nucleophile that attacks an N-acyliminium ion intermediate, which is formed from the condensation of the aldehyde and urea. This step is a key C-C bond-forming event in the construction of the dihydropyrimidine (B8664642) ring. The prevalence of the enol tautomer under the reaction conditions can therefore significantly influence the reaction rate and yield.

Other Synthetic Applications

The nucleophilic character of the enol form of ETFAA is also harnessed in other important multicomponent reactions for the synthesis of diverse heterocyclic systems, including:

-

Hantzsch Pyridine (B92270) Synthesis: For the formation of dihydropyridines, which are known for their cardiovascular applications.[7][8]

-

Pyrazole Synthesis: By reaction with hydrazine (B178648) derivatives, leading to trifluoromethyl-substituted pyrazoles, a common motif in many pharmaceuticals.[9][10]

Conclusion

The keto-enol tautomerism of ethyl 4,4,4-trifluoroacetoacetate is a fundamental aspect of its chemistry that has profound implications for its application in drug discovery and development. The equilibrium between the keto and enol forms is delicately balanced and can be influenced by the surrounding environment, particularly the solvent. A thorough understanding of this equilibrium, coupled with robust analytical methods such as NMR spectroscopy for its quantification, enables medicinal chemists to strategically employ ETFAA in the synthesis of complex, trifluoromethyl-containing heterocyclic molecules with significant therapeutic potential. The ability to favor the reactive enol tautomer is key to the success of many important synthetic transformations that pave the way for the discovery of next-generation pharmaceuticals.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. emerginginvestigators.org [emerginginvestigators.org]

- 3. cores.research.asu.edu [cores.research.asu.edu]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 6. Biginelli Reaction [organic-chemistry.org]

- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of Ethyl 4,4,4-trifluoroacetoacetate: A Technical Guide

Introduction

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a versatile fluorinated β-ketoester widely utilized as a building block in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoromethyl group significantly influences its chemical reactivity and the biological properties of its derivatives. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of related compounds. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of ETFAA, complete with detailed experimental protocols and a workflow for spectroscopic analysis.

A key feature of Ethyl 4,4,4-trifluoroacetoacetate is its existence as a mixture of keto and enol tautomers in solution. This equilibrium is solvent-dependent and influences the observed spectroscopic data, with distinct signals corresponding to each tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of ETFAA and characterizing its tautomeric equilibrium. The following sections detail the ¹H, ¹³C, and ¹⁹F NMR data for both the keto and enol forms.

¹H NMR Data

The ¹H NMR spectrum of Ethyl 4,4,4-trifluoroacetoacetate displays distinct sets of signals for the keto and enol tautomers. The relative integration of these signals can be used to determine the equilibrium constant in a given solvent.

Table 1: ¹H NMR Spectral Data for Ethyl 4,4,4-trifluoroacetoacetate (Keto-Enol Tautomers)

| Assignment (Keto form) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| -CH₃ (Ethyl) | ~1.3 | Triplet | ~7.1 | 3H |

| -CH₂- (Methylene) | ~3.8 | Singlet | - | 2H |

| -O-CH₂- (Ethyl) | ~4.3 | Quartet | ~7.1 | 2H |

| Assignment (Enol form) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| -CH₃ (Ethyl) | ~1.3 | Triplet | ~7.1 | 3H |

| -O-CH₂- (Ethyl) | ~4.3 | Quartet | ~7.1 | 2H |

| =CH- (Vinylic) | ~5.7 | Singlet | - | 1H |

| -OH (Enolic) | ~12.0 | Broad Singlet | - | 1H |

Note: The chemical shifts are approximate and can vary with solvent and concentration. The data is interpreted from publicly available spectra.

¹³C NMR Data

The ¹³C NMR spectrum also reflects the presence of both tautomers, with distinct chemical shifts for the carbonyl and vinylic carbons. The following are predicted chemical shifts based on the structure of the two forms.

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 4,4,4-trifluoroacetoacetate

| Assignment (Keto form) | Predicted Chemical Shift (δ) ppm |

| -C H₃ (Ethyl) | ~14 |

| -C H₂- (Methylene) | ~48 |

| -O-C H₂- (Ethyl) | ~62 |

| -C F₃ | ~117 (quartet, ¹JCF ≈ 290 Hz) |

| Ester C =O | ~167 |

| Ketone C =O | ~195 (quartet, ²JCCF ≈ 35 Hz) |

| Assignment (Enol form) | Predicted Chemical Shift (δ) ppm |

| -C H₃ (Ethyl) | ~14 |

| -O-C H₂- (Ethyl) | ~61 |

| =C H- (Vinylic) | ~90 |

| -C F₃ | ~119 (quartet, ¹JCF ≈ 285 Hz) |

| Ester C =O | ~172 |

| =C -OH (Vinylic) | ~175 (quartet, ²JCCF ≈ 30 Hz) |

¹⁹F NMR Data

¹⁹F NMR is particularly useful for studying fluorinated compounds. The trifluoromethyl group of ETFAA gives rise to a singlet in the ¹⁹F NMR spectrum, with different chemical shifts for the keto and enol forms.

Table 3: Predicted ¹⁹F NMR Spectral Data for Ethyl 4,4,4-trifluoroacetoacetate

| Tautomer | Predicted Chemical Shift (δ) ppm |

| Keto | ~-81 |

| Enol | ~-75 |

Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃ (δ = 0 ppm). The exact chemical shifts are influenced by solvent polarity and other environmental factors.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The keto and enol forms of ETFAA have distinct vibrational modes, particularly in the carbonyl and hydroxyl stretching regions.

Table 4: Characteristic IR Absorption Bands for Ethyl 4,4,4-trifluoroacetoacetate

| Vibrational Mode | Functional Group | Tautomer | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch | sp³ C-H | Both | 2850-3000 | Medium |

| C=O stretch | Ester Carbonyl | Both | 1735-1750 | Strong |

| C=O stretch | Ketone Carbonyl | Keto | ~1720 | Strong |

| C=C stretch | Alkene | Enol | 1600-1680 | Medium |

| C-O stretch | Ester | Both | 1000-1300 | Strong |

| O-H stretch | Enol Hydroxyl | Enol | 2500-3300 | Broad, Medium |

| C-F stretch | Trifluoromethyl | Both | 1100-1300 | Strong |

Experimental Protocols

The following are detailed protocols for acquiring high-quality NMR and IR spectra of Ethyl 4,4,4-trifluoroacetoacetate.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

For ¹H NMR, accurately weigh approximately 10-20 mg of Ethyl 4,4,4-trifluoroacetoacetate. For ¹³C NMR, use 50-100 mg.

-

Select a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent will influence the keto-enol equilibrium.

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved by vortexing the vial.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid transferring any solid particles by filtering through a small plug of glass wool if necessary.

-

For quantitative analysis and precise chemical shift referencing, a known amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.

-

-

Instrument Parameters (Example for a 500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-32.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 12-15 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Number of Scans: 1024 or more, depending on concentration.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 200-220 ppm.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 64-128.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: -60 to -90 ppm.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Apply a baseline correction.

-

Calibrate the spectrum using the residual solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Pick and list the chemical shifts of all peaks.

-

FTIR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent like isopropanol (B130326) and allow it to dry completely.

-

Place a single drop of neat Ethyl 4,4,4-trifluoroacetoacetate directly onto the center of the ATR crystal.

-

If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.

-

Background: Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

-

-

Data Acquisition and Processing:

-

Place the prepared sample into the spectrometer.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic peaks.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical sample like Ethyl 4,4,4-trifluoroacetoacetate.

Caption: Workflow for Spectroscopic Analysis.

References

Synthesis of Ethyl 4,4,4-trifluoroacetoacetate via Claisen Condensation: An In-depth Technical Guide

Introduction

Ethyl 4,4,4-trifluoroacetoacetate is a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] Its preparation is most commonly achieved through a Claisen condensation reaction between ethyl trifluoroacetate (B77799) and ethyl acetate (B1210297). This guide provides a comprehensive overview of the synthesis, detailing the reaction mechanism, experimental protocols, and key process parameters for researchers, scientists, and professionals in drug development.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone.[4][5][6] In the synthesis of ethyl 4,4,4-trifluoroacetoacetate, ethyl acetate is deprotonated by a strong base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl trifluoroacetate.

Reaction Mechanism

The synthesis of ethyl 4,4,4-trifluoroacetoacetate proceeds via the classic Claisen condensation mechanism. The key steps are:

-

Enolate Formation: A strong base, typically sodium ethoxide, abstracts an α-proton from ethyl acetate to form the corresponding enolate ion. This enolate is stabilized by resonance.

-

Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate.

-

Tetrahedral Intermediate Formation: This nucleophilic attack results in the formation of a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group and forming the β-keto ester, ethyl 4,4,4-trifluoroacetoacetate.

-

Deprotonation of the Product: The resulting β-keto ester is more acidic than the starting alcohol, and it is deprotonated by the ethoxide base. This acid-base reaction drives the equilibrium of the reaction forward.

-

Protonation: The final product is obtained after acidification of the reaction mixture to neutralize the enolate.

Experimental Protocols

Several variations of the experimental protocol for the synthesis of ethyl 4,4,4-trifluoroacetoacetate have been reported, primarily differing in the choice of solvent, base, and reaction conditions. Below are detailed methodologies from cited patents.

Protocol 1: Synthesis using Sodium Ethoxide in Tetrahydrofuran (B95107)

This protocol utilizes a solution of sodium ethoxide in ethanol as the catalyst and tetrahydrofuran as the solvent.

-

Materials:

-

Tetrahydrofuran (100 mL)

-

15% Sodium ethoxide in ethanol solution (385.3 g, 0.85 mol)

-

Ethyl acetate (70.4 g, 0.8 mol)

-

Ethyl trifluoroacetate (99.4 g, 0.7 mol)

-

Acetic acid (54 g, 0.9 mol)

-

-

Procedure:

-

To a reactor equipped with a stirrer, dropping funnel, and thermometer, add 100 mL of tetrahydrofuran, 385.3 g of 15% sodium ethoxide ethanol solution, and 70.4 g of ethyl acetate at 25°C.

-

Cool the reaction mixture to 5-10°C.

-

Slowly add 99.4 g of ethyl trifluoroacetate dropwise, maintaining the temperature between 10-20°C.

-

After the addition is complete, raise the temperature to 40°C and stir for 4 hours.

-

Cool the reaction mixture to 10-15°C.

-

Add 54 g of acetic acid dropwise, keeping the temperature between 20-30°C.

-

After the addition, stir the mixture at 35°C for 2.0 hours. A precipitate of sodium acetate will form.

-

Filter the mixture to remove the sodium acetate precipitate. Wash the filter cake with ethyl acetate.

-

The filtrate is subjected to reduced pressure distillation to obtain the final product.

-

-

Results:

-

Yield: 107.4 g (83.4% based on ethyl trifluoroacetate)

-

Purity: 95.5%

-

Protocol 2: Synthesis using Sodium Ethoxide in m-Dichlorobenzene

This method employs m-dichlorobenzene as the solvent.

-

Materials:

-

m-Dichlorobenzene (200 mL)

-

20% Sodium ethoxide in ethanol solution (510 g, 1.5 mol)

-

Ethyl acetate (123.2 g, 1.4 mol)

-

Ethyl trifluoroacetate (170.4 g, 1.2 mol)

-

Methanesulfonic acid (78.2 g, 1.6 mol)

-

-

Procedure:

-

Add 200 mL of m-dichlorobenzene, 510 g of 20% sodium ethoxide ethanol solution, and 123.2 g of ethyl acetate to a reactor at 25°C.

-

Cool the mixture to 5-10°C.

-

Add 170.4 g of ethyl trifluoroacetate dropwise, maintaining the temperature at 10-20°C.

-

After the addition, raise the temperature to 55°C and react for 2.0 hours.

-

Cool the reaction to 10-15°C.

-

Add 78.2 g of methanesulfonic acid dropwise, keeping the temperature between 20-30°C.

-

Stir at 30°C for 2.5 hours.

-

Filter the resulting mixture and wash the solid with ethyl acetate.

-

Purify the filtrate by distillation under reduced pressure.

-

Protocol 3: Synthesis using Sodium Ethoxide in Methyl Tert-Butyl Ether

This protocol uses methyl tert-butyl ether as the solvent.

-

Materials:

-

Methyl tert-butyl ether (200 mL)

-

20% Sodium ethoxide in ethanol solution (544 g, 1.6 mol)

-

Ethyl acetate (140.8 g, 1.6 mol)

-

Ethyl trifluoroacetate (113.6 g, 0.8 mol)

-

Anhydrous formic acid (78.2 g, 1.7 mol)

-

-

Procedure:

-

At 25°C, charge a reactor with 200 mL of methyl tert-butyl ether, 544 g of 20% sodium ethoxide ethanol solution, and 140.8 g of ethyl acetate.

-

Cool the reaction mixture to 5-10°C.

-

Add 113.6 g of ethyl trifluoroacetate dropwise while maintaining the temperature between 10-20°C.

-

After the addition is complete, heat the mixture to 45°C and stir for 2.5 hours.

-

Cool the reaction to 10-15°C.

-

Add 78.2 g of anhydrous formic acid dropwise, keeping the temperature at 20-30°C.

-

After the addition, stir at 50°C for 1.0 hour.

-

Filter the mixture and wash the solid with ethyl acetate.

-

The final product is obtained by reduced pressure distillation of the filtrate.

-

Quantitative Data Summary

The following table summarizes the quantitative data from various reported experimental protocols for the synthesis of ethyl 4,4,4-trifluoroacetoacetate.

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 | Alternative Protocol[1] |

| Catalyst | Sodium Ethoxide | Sodium Ethoxide | Sodium Ethoxide | Sodium Ethoxide |

| Solvent | Tetrahydrofuran | m-Dichlorobenzene | Methyl Tert-Butyl Ether | Cyclohexane |

| Ethyl Trifluoroacetate (mol) | 0.7 | 1.2 | 0.8 | 0.5 |

| Ethyl Acetate (mol) | 0.8 | 1.4 | 1.6 | 0.65 |

| Sodium Ethoxide (mol) | 0.85 | 1.5 | 1.6 | 0.55 |

| Reaction Temperature (°C) | 40 | 55 | 45 | 50 |

| Reaction Time (hours) | 4 | 2 | 2.5 | 3 |

| Acid for Neutralization | Acetic Acid | Methanesulfonic Acid | Formic Acid | Hydrochloric Acid |

| Yield (%) | 83.4 | Not Specified | Not Specified | 82.2 |

| Purity (%) | 95.5 | Not Specified | Not Specified | 95.2 |

Experimental Workflow

The general experimental workflow for the synthesis of ethyl 4,4,4-trifluoroacetoacetate via Claisen condensation is outlined below.

The Claisen condensation provides an efficient and scalable method for the synthesis of ethyl 4,4,4-trifluoroacetoacetate. The choice of solvent and reaction conditions can be optimized to achieve high yields and purity. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals to successfully implement and adapt this important transformation in their work. The use of sodium ethoxide as a base is well-established, and careful control of temperature during the addition of reactants and neutralization is crucial for a successful outcome. Further optimization of reaction parameters may lead to even more efficient and environmentally friendly processes for the industrial production of this valuable intermediate.

References

- 1. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 2. CN106565475A - Preparing method for ethyl 4,4,4-trifluoroacetoacetate - Google Patents [patents.google.com]

- 3. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]

- 4. byjus.com [byjus.com]

- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Ethyl 4,4,4-trifluoroacetoacetate: A Technical Guide to Commercial Availability, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA), CAS 372-31-6, is a pivotal building block in modern medicinal chemistry and drug discovery.[1][2] Its trifluoromethyl group imparts unique properties to molecules, such as enhanced metabolic stability, increased bioavailability, and altered acidity, making it a valuable reagent for the synthesis of novel therapeutic agents.[1][3] This technical guide provides an in-depth overview of the commercial availability of ETFAA, its common suppliers, detailed experimental protocols for its synthesis and use, and its application in the development of pharmaceutically relevant compounds.

Commercial Availability and Suppliers

Ethyl 4,4,4-trifluoroacetoacetate is readily available from a variety of chemical suppliers, ranging from large multinational corporations to specialized fine chemical manufacturers. Purity levels are typically high, with most suppliers offering grades of 98% or 99% minimum purity.

Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Purity/Grade | Available Quantities | Additional Information |

| Sigma-Aldrich (Merck) | 99% | 5g, 25g, 100g | Provides detailed safety and technical data. |

| TCI America | >98.0% (GC) | 25g, 100g, 500g | Offers various pack sizes for research and development.[4][5][6] |

| Ottokemi | 99% | 5g, 25g, 100g, 1kg | Indian supplier with worldwide shipping.[7] |

| ChemicalBook | Lists multiple suppliers | Varies | Platform to connect with various Chinese and international suppliers. |

| SRF Limited | 98% | 1kg, 5kg, 10kg, 25kg | Indian manufacturer.[8] |

| Xinhua | 99% min | 220kg drums | Chinese manufacturer focused on agrochemical and pharmaceutical intermediates.[9] |

| NINGBO INNO PHARMCHEM CO.,LTD. | 99% min | Bulk quantities | Chinese manufacturer emphasizing high purity for pharmaceutical applications.[1][10] |

| Matrix Scientific | 99% | 25g, 100g, 250g | |

| GLR Innovations | 98% (Technical Grade) | 900ml | Indian supplier offering industrial grade material.[11] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C6H7F3O3 | [7] |

| Molecular Weight | 184.11 g/mol | [7] |

| Appearance | Clear, colorless to slightly yellow liquid | |

| Boiling Point | 129-130 °C | |

| Density | 1.259 g/mL at 25 °C | [12] |

| Refractive Index | n20/D 1.375 | [12] |

| Solubility in Water | 10 g/L (20 °C) | [8] |

| Flash Point | 28 °C (84 °F) | [8] |

Experimental Protocols

Synthesis of Ethyl 4,4,4-trifluoroacetoacetate via Claisen Condensation

The most common industrial method for synthesizing Ethyl 4,4,4-trifluoroacetoacetate is the Claisen condensation of ethyl trifluoroacetate (B77799) and ethyl acetate (B1210297) using a strong base such as sodium ethoxide.[12][13]

Materials:

-

Ethyl trifluoroacetate

-

Ethyl acetate

-

Sodium ethoxide solution in ethanol (B145695) (e.g., 21 wt%)

-

Anhydrous organic solvent (e.g., tetrahydrofuran, cyclohexane)

-

Acid for neutralization (e.g., concentrated sulfuric acid, anhydrous formic acid)

Procedure:

-

To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add the anhydrous organic solvent and the sodium ethoxide solution.

-

Add ethyl acetate to the mixture.

-

Cool the reaction mixture to 5-10 °C using an ice bath.

-

Slowly add ethyl trifluoroacetate dropwise to the reaction mixture, maintaining the temperature between 10-20 °C.

-

After the addition is complete, allow the mixture to warm to room temperature or gently heat to 40-60 °C and stir for 2-4 hours.[13]

-

Cool the reaction mixture again to 10-15 °C.

-

Slowly add the acid to neutralize the reaction mixture, keeping the temperature below 30 °C.[13]

-

The resulting salt precipitate is removed by filtration.

-

The filtrate, containing the crude product, is then purified by fractional distillation under reduced pressure to yield Ethyl 4,4,4-trifluoroacetoacetate.

Synthesis of a Trifluoromethyl-Substituted Pyrazole

Ethyl 4,4,4-trifluoroacetoacetate is a key precursor for the synthesis of various trifluoromethyl-containing heterocycles, which are of great interest in drug discovery. The following is a general procedure for the synthesis of a trifluoromethyl-pyrazole.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine

-

Ethanol or acetic acid as a solvent

Procedure:

-

In a round-bottom flask, dissolve Ethyl 4,4,4-trifluoroacetoacetate in the chosen solvent.

-

Add an equimolar amount of the hydrazine derivative to the solution.

-

The reaction mixture is then heated to reflux for several hours until the starting materials are consumed (monitored by TLC or GC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield the desired trifluoromethyl-substituted pyrazole.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key synthetic pathways and logical workflows relevant to the use of Ethyl 4,4,4-trifluoroacetoacetate in research and development.

Caption: Claisen condensation for ETFAA synthesis.

References

- 1. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]

- 2. Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 [chemicalbook.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. utsi.edu [utsi.edu]

- 5. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 6. Ethyl 4,4,4-Trifluoroacetoacetate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. Ethyl 4,4,4-trifluoroacetoacetate - Safety Data Sheet [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. guidechem.com [guidechem.com]

- 10. labproinc.com [labproinc.com]

- 11. indiamart.com [indiamart.com]

- 12. fishersci.com [fishersci.com]

- 13. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Safety of Ethyl 4,4,4-trifluoroacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4,4,4-trifluoroacetoacetate (CAS No. 372-31-6) is a versatile building block in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries for the introduction of a trifluoromethyl group, which can enhance the biological activity and metabolic stability of molecules.[1] This guide provides a comprehensive overview of its safety data, handling procedures, and emergency protocols, compiled from various Safety Data Sheets (SDS).

Chemical and Physical Properties

A summary of the key physical and chemical properties of Ethyl 4,4,4-trifluoroacetoacetate is presented in the table below. This data is essential for the safe handling and storage of the compound.

| Property | Value | Source |

| Molecular Formula | C₆H₇F₃O₃ | [1][2] |

| Molecular Weight | 184.11 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Odor | Odorless or faint fruity odor | [3][4] |

| Boiling Point | 129-132 °C | [1][5][6] |

| Melting Point | -39 °C to -30 °C | [1][3] |

| Flash Point | 28 °C to 38 °C (closed cup) | [3] |

| Density | 1.259 g/mL at 25 °C | [5][7] |

| Refractive Index | n20/D 1.375 | [5][7] |

| Solubility | Soluble in water | [3] |

Hazard Identification and Classification

Ethyl 4,4,4-trifluoroacetoacetate is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its flammability and acute oral toxicity.

-

Flammable Liquids: Category 3

-

Acute Toxicity (Oral): Category 4

-

Skin Irritation: Category 2 (Note: Classification may vary between suppliers)[2][4]

-

Hazardous to the Aquatic Environment (Long-term): Category 3

-

H226: Flammable liquid and vapour.

-

H302: Harmful if swallowed.

-

H412: Harmful to aquatic life with long lasting effects.

Pictograms:

| Flame | Exclamation Mark |

| 🔥 | ❗ |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with Ethyl 4,4,4-trifluoroacetoacetate.

Handling:

-

Do not breathe mist, vapors, or spray.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8][10]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[8]

Storage:

-

Store away from incompatible materials such as strong acids, strong bases, and strong reducing agents.[3]

-

Store in an approved flammable liquid storage area.[8]

-

Protect containers from physical damage.[8]

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate and appropriate action is necessary.

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3][12] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing. Get medical attention.[3][8][12] |

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[3][11][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[3][8][11] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Alcohol-resistant foam, dry chemical, carbon dioxide (CO₂), or water mist may be used to cool closed containers.[3][8]

-

Hazards from Combustion: Combustion may produce toxic fumes of carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (B91410) (HF).[3][8]

-

Fire-Fighting Procedures: Vapors are flammable and may form explosive mixtures with air.[3][8] Vapors may travel to a source of ignition and flash back.[3] Wear self-contained breathing apparatus and full protective gear.[3]

Spill Response:

-

Ensure adequate ventilation.[12]

-

Avoid breathing vapors and contact with skin and eyes.[8]

-

Use personal protective equipment.[8]

-

Contain and absorb the spill with inert material (e.g., sand, silica (B1680970) gel, universal binder).[8][12]

-

Collect residues in a suitable container for disposal.[8]

-

Do not flush into surface water or sanitary sewer systems.[12]

Toxicological and Ecological Information

-

Acute Toxicity: Harmful if swallowed.[2][3][6][8][10] The toxicological properties have not been fully investigated.[3]

-

Skin Corrosion/Irritation: May cause skin irritation.[2][4][11]

-

Serious Eye Damage/Irritation: May cause serious eye damage.[11]

-

Respiratory Irritation: May cause respiratory irritation.[11]

-

Carcinogenicity: No information available.[3]

-

Ecotoxicity: Harmful to aquatic organisms, with long-lasting effects.[3][6][7][8][10] Avoid release to the environment.[7][8][10]

Experimental Protocols and Methodologies

The provided Safety Data Sheets summarize the results of toxicological and environmental hazard assessments. However, they do not detail the specific experimental protocols (e.g., OECD guidelines) used to derive these classifications. For detailed experimental methodologies, it is recommended to consult specialized toxicological databases or the primary literature.

Visualized Workflows

To facilitate a quick and effective response in case of an emergency, the following workflows have been visualized.

Caption: First Aid Procedures for Ethyl 4,4,4-trifluoroacetoacetate Exposure.

Caption: Safe Handling Workflow for Ethyl 4,4,4-trifluoroacetoacetate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | CID 67793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Ethyl 4,4,4-trifluoroacetoacetate 99 372-31-6 [sigmaaldrich.com]

- 6. Manufacturers of Ethyl 4,4,4-trifluoroacetoacetate, 99%, CAS 372-31-6, E 2500, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 7. chembk.com [chembk.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. Ethyl 4,4,4-trifluoroacetoacetate - Safety Data Sheet [chemicalbook.com]

- 11. lobachemie.com [lobachemie.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

The Trifluoromethyl Group: A Locus of Reactivity in Ethyl 4,4,4-trifluoroacetoacetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal and agrochemical development. This is due to the unique electronic properties the -CF3 group imparts, significantly altering the reactivity and biological profile of the parent molecule. Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a prominent building block that masterfully leverages the effects of the trifluoromethyl group. This technical guide delves into the reactivity of the trifluoromethyl group in ETFAA, providing a comprehensive overview of its synthesis, key reactions, and the mechanistic underpinnings that drive its synthetic utility.

The Influence of the Trifluoromethyl Group: An Electronic Powerhouse

The trifluoromethyl group is a potent electron-withdrawing group, a characteristic that profoundly influences the reactivity of the entire ETFAA molecule.[1] This strong inductive effect (-I) acidifies the α-protons (C2-H), making them readily removable by a base to form a stabilized enolate. This enhanced acidity is a key driver for the diverse reactivity of ETFAA in condensation and alkylation reactions.

Furthermore, the electron-withdrawing nature of the -CF3 group increases the electrophilicity of the adjacent carbonyl carbon (C3), making it more susceptible to nucleophilic attack. This dual activation of both the α-carbon and the carbonyl carbon makes ETFAA a versatile synthon for the construction of complex fluorinated molecules.

Synthesis of Ethyl 4,4,4-trifluoroacetoacetate

The industrial synthesis of ETFAA is primarily achieved through a Claisen condensation reaction between ethyl trifluoroacetate (B77799) and ethyl acetate (B1210297).[2][3] This reaction is typically catalyzed by a strong base, such as sodium ethoxide.

Caption: Synthesis of ETFAA via Claisen Condensation.

Experimental Protocol for ETFAA Synthesis

The following is a representative experimental protocol for the synthesis of ETFAA, adapted from patent literature.[2]

Materials:

-

Ethyl trifluoroacetate

-

Ethyl acetate

-

Sodium ethoxide solution in ethanol (B145695)

-

Sulfuric acid (concentrated)

-

Absolute ethanol

Procedure:

-

To a reactor, add absolute ethanol, followed by a 20% sodium ethoxide solution in ethanol and ethyl acetate at 25°C.

-

Cool the reaction mixture to 5-10°C.

-

Slowly add ethyl trifluoroacetate dropwise, maintaining the temperature between 10-20°C.

-

After the addition is complete, raise the temperature to 60°C and stir for 2 hours.

-

Cool the reaction mixture to 10-15°C.

-

Acidify the mixture by the dropwise addition of concentrated sulfuric acid, keeping the temperature between 20-30°C.

-

Stir the mixture at 30°C for 2.5 hours.

-

Filter the resulting precipitate (sodium sulfate) and wash the filter cake with ethyl acetate.

-

The filtrate is then subjected to vacuum distillation to yield ethyl 4,4,4-trifluoroacetoacetate.

Quantitative Data for ETFAA Synthesis

| Parameter | Value | Reference |

| Yield | 85.3% | [2] |

| Purity | 95.2% | [2] |

Reactivity Profile of Ethyl 4,4,4-trifluoroacetoacetate

The reactivity of ETFAA is dominated by the interplay between the acidic α-protons and the electrophilic carbonyl groups, all under the powerful influence of the trifluoromethyl group.

Reactions at the α-Carbon: Alkylation

The formation of a stable enolate allows for facile alkylation at the C2 position. However, the reaction can yield both C- and O-alkylation products, with the ratio being dependent on the reaction conditions.

In polar aprotic solvents, the use of activated halides like benzyl (B1604629) bromide favors C-alkylation, and interestingly, the C-alkylation product can be the thermodynamic product due to a reversible O-alkylation process.

Table 1: Alkylation of Ethyl 4,4,4-trifluoroacetoacetate

| Alkylating Agent | Solvent | Base | Product(s) | Observations | Reference |

| Methyl tosylate | HMPA | CsF | O-methyl enol ether | Exclusive O-alkylation | |

| Chloroacetone | Acetone | NaH (with cat. KI) | C-alkylated product | Exclusive C-alkylation | |

| Benzyl bromide | THF/HMPA | Fluoride ions | C- and O-alkylation | C:O ratio increases with time |

Reactions involving the Carbonyl Group: Multicomponent Reactions

ETFAA is a valuable substrate in several multicomponent reactions for the synthesis of complex heterocyclic structures, which are of significant interest in drug discovery.

The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[4] When ETFAA is used as the β-ketoester, it leads to the formation of trifluoromethyl-substituted dihydropyrimidines. The reaction is typically acid-catalyzed.

Caption: Biginelli Reaction with ETFAA.

A notable observation is that with ETFAA, the hexahydropyrimidine (B1621009) intermediate can sometimes be isolated, providing insight into the reaction mechanism.[5]

Experimental Protocol for Biginelli-type Reaction (General): [6]

-

A mixture of a substituted benzaldehyde, thiourea (B124793) (or urea), and ethyl acetoacetate (B1235776) (can be replaced with ETFAA) is stirred in ethanol.

-

A catalytic amount of an acid (e.g., ammonium (B1175870) dihydrogen phosphate) is added.

-

The reaction is stirred for a specified time (e.g., 2 hours).

-

The solid product is filtered, washed with water, and dried.

The Hantzsch synthesis is a multicomponent reaction that produces dihydropyridines, which can then be oxidized to pyridines.[7] The reaction involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate. The use of ETFAA in this synthesis allows for the creation of trifluoromethyl-substituted pyridine (B92270) derivatives.

Caption: Hantzsch Pyridine Synthesis with ETFAA.

Experimental Protocol for Hantzsch Synthesis (General): [8]

-

In a round-bottom flask, combine the aldehyde, two equivalents of the β-ketoester (ETFAA), and ammonium acetate in ethanol.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the crude product by vacuum filtration and wash with cold ethanol.

-

Purify the product by recrystallization.

The Paal-Knorr synthesis is a method to produce furans, pyrroles, or thiophenes from 1,4-dicarbonyl compounds.[9] While not a direct reaction of ETFAA in its typical form, derivatives of ETFAA can be used to generate the necessary 1,4-dicarbonyl precursors for this synthesis. For instance, the C-alkylation of the ETFAA enolate with an α-haloketone would produce a 1,4-dicarbonyl compound suitable for a subsequent Paal-Knorr cyclization.

References

- 1. Alkylation of ethyl 4,4,4-trifluoroacetoacetate. First example of a reversible O-alkylation process leading to C-alkylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

The Strategic Incorporation of Trifluoromethyl Groups: An In-Depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the strategic introduction of a trifluoromethyl (CF₃) group into molecular scaffolds is a powerful tool for optimizing physicochemical and pharmacological properties. This guide provides a comprehensive overview of trifluoromethyl-containing building blocks, their synthesis, and their application, with a focus on practical experimental protocols and the mechanistic basis of their utility in drug discovery.

The trifluoromethyl group has become a cornerstone in modern medicinal chemistry due to its unique electronic and steric properties. Its incorporation can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic efficacy.[1][2] This guide delves into the synthesis of key trifluoromethyl-containing building blocks and highlights the signaling pathways modulated by drugs bearing this critical functional group.

The Impact of the Trifluoromethyl Group on Drug Properties

The introduction of a CF₃ group can dramatically alter a molecule's characteristics:

-

Increased Lipophilicity: The high electronegativity of the fluorine atoms makes the CF₃ group significantly more lipophilic than a methyl group, which can enhance a drug's ability to cross biological membranes.[1][2]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymes such as cytochrome P450s. This often translates to a longer in vivo half-life.[1][2]

-

Modulation of Electronic Properties: As a potent electron-withdrawing group, the CF₃ moiety can significantly alter the pKa of nearby functional groups and influence intermolecular interactions, including hydrogen bonding and aromatic interactions.[1]

-

Bioisosteric Replacement: The CF₃ group is often used as a bioisostere for a methyl group or a chlorine atom, allowing for the fine-tuning of steric and electronic properties to optimize target engagement.[3]

Key Trifluoromethyl-Containing Building Blocks and Their Synthesis

A variety of trifluoromethyl-containing building blocks are utilized in organic synthesis. The following sections provide detailed experimental protocols for the preparation of some of the most common and versatile examples.

Synthesis of Trifluoromethylating Reagents

Togni's Reagents: These hypervalent iodine compounds are widely used for electrophilic trifluoromethylation. Togni's Reagent II is a prominent example.

Umemoto's Reagents: These S-(trifluoromethyl)dibenzothiophenium salts are powerful electrophilic trifluoromethylating agents. A one-pot synthesis has been developed, making them more accessible.[4][5]

Ruppert-Prakash Reagent (TMSCF₃): This nucleophilic trifluoromethylating agent is widely used for the introduction of the CF₃ group to carbonyls and imines.

Langlois' Reagent (Sodium Trifluoromethanesulfinate): This reagent is a source of the trifluoromethyl radical and is used in a variety of trifluoromethylation reactions.[6]

Synthesis of Versatile Building Blocks